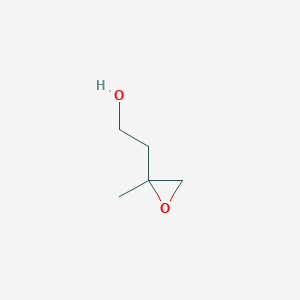

Oxiraneethanol, 2-methyl-

説明

特性

IUPAC Name |

2-(2-methyloxiran-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2-3-6)4-7-5/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMGAGCAEGFLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437742 | |

| Record name | Oxiraneethanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59954-67-5 | |

| Record name | Oxiraneethanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Oxiraneethanol, 2 Methyl

Stereoselective Synthesis of Oxirane-Containing Structures

The creation of specific stereoisomers of Oxiraneethanol, 2-methyl- is paramount for its application in stereospecific synthesis. This is achieved through enantioselective and diastereoselective approaches, often employing sophisticated chiral catalysts.

Enantioselective and Diastereoselective Approaches

The synthesis of enantiomerically pure epoxides from prochiral allylic alcohols is a cornerstone of modern asymmetric synthesis. For Oxiraneethanol, 2-methyl-, which possesses two stereocenters, both enantioselectivity and diastereoselectivity must be controlled. The primary precursor for this is typically 3-buten-2-ol (B146109).

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. chemicals.gov.in When a reaction is performed with achiral reagents, a racemic mixture of both enantiomers is typically formed. researchgate.net Diastereoselective synthesis, on the other hand, focuses on favoring the formation of one diastereomer over others in molecules with multiple stereocenters. d-nb.info In the context of Oxiraneethanol, 2-methyl-, this involves controlling the relative orientation of the methyl and the hydroxyethyl (B10761427) groups on the oxirane ring.

One of the most powerful methods for the enantioselective epoxidation of allylic alcohols is the Sharpless-Katsuki epoxidation. researchgate.net This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (t-BuOOH) as the oxidant. libretexts.org The choice of the DET enantiomer ((+)-DET or (-)-DET) dictates the stereochemical outcome of the epoxidation, allowing for the selective synthesis of either enantiomer of the resulting epoxy alcohol. libretexts.org

For the synthesis of (2R,3R)- and (2S,3S)-Oxiraneethanol, 2-methyl-, the epoxidation of (E)-3-buten-2-ol would be targeted. Conversely, the (2R,3S)- and (2S,3R)-isomers would arise from the epoxidation of (Z)-3-buten-2-ol. The diastereoselectivity of the epoxidation of chiral allylic alcohols, such as 3-methyl-3-buten-2-ol, with peroxy acids is influenced by the conformation of the transition state. researchgate.net

Chiral Catalyst Development in Oxirane Formation

The development of effective chiral catalysts is central to the advancement of stereoselective epoxidation. While the Sharpless-Katsuki epoxidation using titanium-diethyl tartrate complexes is a benchmark, research continues to explore other catalytic systems to improve efficiency, selectivity, and substrate scope. chemicals.gov.inlibretexts.org

Catalysts for these transformations are often metal complexes coordinated to chiral ligands. chemicals.gov.in Besides titanium, other transition metals like vanadium and niobium have been employed in chiral epoxidation reactions of allylic alcohols. libretexts.org For instance, chiral vanadium complexes have shown success in the epoxidation of homoallylic alcohols. libretexts.org Niobium-salan complexes, in the presence of hydrogen peroxide, also serve as effective catalysts for the epoxidation of allylic alcohols. libretexts.org

The Jacobsen-Katsuki catalyst, a manganese-salen complex, is another powerful tool for the asymmetric epoxidation of unfunctionalized olefins. researchgate.net The design of these catalysts often involves creating a chiral environment around the metal center that directs the oxidant to one face of the double bond. researchgate.net The search for new ligands and catalytic systems is driven by the need for higher turnover numbers, better enantiomeric excesses (ee), and milder reaction conditions. rsc.org

Table 1: Representative Chiral Catalysts for Allylic Alcohol Epoxidation

| Catalyst System | Metal | Chiral Ligand | Oxidant | Typical Substrate | Reference |

| Sharpless-Katsuki Epoxidation | Titanium (Ti) | Diethyl Tartrate (DET) | t-BuOOH | Allylic Alcohols | libretexts.org |

| Jacobsen-Katsuki Epoxidation | Manganese (Mn) | Salen-type ligands | NaOCl, m-CPBA | Unfunctionalized Olefins | researchgate.net |

| Vanadium-catalyzed Epoxidation | Vanadium (V) | Hydroxamic acid derivatives | t-BuOOH | Allylic/Homoallylic Alcohols | libretexts.org |

| Niobium-catalyzed Epoxidation | Niobium (Nb) | Salan-type ligands | H₂O₂ | Allylic Alcohols | libretexts.org |

This table presents representative examples and is not exhaustive.

Chemo- and Regioselective Epoxidation Strategies

In molecules with multiple reactive sites, chemo- and regioselectivity are critical. For precursors to Oxiraneethanol, 2-methyl- that might contain other functional groups or double bonds, it is essential to selectively epoxidize the target double bond.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of a molecule with multiple double bonds, a chemoselective epoxidation would target only one of them. The Sharpless epoxidation is highly chemoselective for the double bond of allylic alcohols. libretexts.org For example, in geraniol, which contains two double bonds, the Sharpless epoxidation selectively oxidizes the allylic double bond. libretexts.org

Regioselectivity is the preference for bond-making or bond-breaking in one direction over all other possible directions. The ring-opening of epoxides is a classic example where regioselectivity is crucial. The reaction of epoxides with nucleophiles can occur at either of the two carbon atoms of the oxirane ring. researchgate.net Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon (SN2-type reaction). Under acidic conditions, the reaction proceeds through a more carbocation-like transition state, and the nucleophile attacks the more substituted carbon. The use of specific catalysts, such as cerium(III) chloride, can promote high regioselectivity in the ring-opening of epoxides. researchgate.net

Alternative Synthetic Pathways from Precursor Molecules

While the epoxidation of 3-buten-2-ol is the most direct route to Oxiraneethanol, 2-methyl-, alternative pathways from different precursor molecules can also be envisioned. These routes might offer advantages in terms of starting material availability, cost, or the ability to access different stereoisomers.

One potential alternative involves the diastereoselective synthesis of a diol, followed by a ring-closing reaction to form the epoxide. For instance, the asymmetric dihydroxylation (AD) of a suitable olefin precursor could yield a chiral diol. This diol can then be converted to the epoxide, for example, by transformation into a halohydrin followed by intramolecular cyclization with a base.

Another approach could involve the use of biocatalysis. Enzymes, such as lipases or epoxide hydrolases, can be used for the kinetic resolution of racemic mixtures of epoxides or their precursors, providing access to enantiomerically enriched compounds. thieme-connect.com Chemo-enzymatic methods, which combine chemical and biological transformations, can also be powerful strategies. thieme-connect.com

Furthermore, multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, could offer efficient pathways to complex molecules that could be precursors to Oxiraneethanol, 2-methyl-. nih.gov

Table 2: Comparison of Synthetic Routes to Chiral Epoxides

| Synthetic Route | Key Transformation | Precursor Type | Stereocontrol | Advantages | Disadvantages |

| Asymmetric Epoxidation | Direct epoxidation of C=C | Allylic Alcohol | Catalyst-controlled | High efficiency and enantioselectivity | Requires specific functional group handle |

| Diol Cyclization | Asymmetric dihydroxylation followed by cyclization | Olefin | Reagent/catalyst-controlled | Access to different stereoisomers | Longer synthetic sequence |

| Kinetic Resolution | Enzymatic or chemical resolution | Racemic Epoxide/Alcohol | Enzyme/catalyst-controlled | High enantiopurity possible | Maximum 50% yield of one enantiomer |

| Halohydrin Formation | Electrophilic halogenation in presence of water | Olefin | Substrate-controlled | Readily available reagents | Often produces mixtures of regioisomers |

Optimization of Reaction Conditions and Yield Enhancement

To ensure the economic viability and efficiency of the synthesis of Oxiraneethanol, 2-methyl-, the optimization of reaction conditions is crucial. This involves systematically varying parameters such as temperature, pressure, solvent, catalyst loading, and reactant concentrations to maximize the yield and selectivity of the desired product. sioc-journal.cnosti.gov

For catalytic reactions, like the Sharpless epoxidation, the catalyst loading is a key parameter. Minimizing the amount of catalyst used without compromising the reaction rate or selectivity is important for cost reduction and minimizing metal residues in the final product. nih.gov The choice of solvent can also significantly influence the reaction outcome by affecting the solubility of reactants and the stability of the catalyst. researchgate.net

The temperature of the reaction is another critical factor. While higher temperatures can increase the reaction rate, they can also lead to decreased selectivity and the formation of byproducts. sioc-journal.cn Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. For instance, some reactions are performed at very low temperatures (e.g., -78 °C) to enhance stereoselectivity. mdpi.com

The molar ratio of the reactants, including the oxidant, must also be carefully controlled. researchgate.net An excess of one reactant might be necessary to drive the reaction to completion, but it can also lead to side reactions or complicate the purification process. The use of design of experiments (DoE) methodologies can be a systematic and efficient way to explore the multidimensional parameter space and identify the optimal reaction conditions.

Green Chemistry Principles in Oxiraneethanol, 2-methyl- Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemicals.gov.in Applying these principles to the synthesis of Oxiraneethanol, 2-methyl- can lead to more sustainable and environmentally friendly manufacturing processes. pjoes.com

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as asymmetric epoxidation, are inherently more atom-economical than stoichiometric reactions. acs.org

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids. pjoes.com Solvent-free reactions are an even better option when feasible. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. chemicals.gov.in The development of highly active catalysts can enable reactions to proceed under milder conditions.

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources rather than depleting fossil fuels. chemicals.gov.in For example, exploring biocatalytic routes that utilize renewable starting materials.

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, which are used in excess and generate more waste. acs.org The development of recyclable catalysts further enhances the greenness of a process.

Designing for Degradation: Designing chemical products that break down into innocuous substances after their use, preventing their accumulation in the environment. chemicals.gov.in

The use of hydrogen peroxide as an oxidant in epoxidation reactions is a greener alternative to peroxy acids, as its only byproduct is water. libretexts.org Biocatalysis, using enzymes to perform chemical transformations, often occurs in water under mild conditions and with high selectivity, aligning well with the principles of green chemistry. thieme-connect.com

Elucidation of Reaction Mechanisms and Reactivity of Oxiraneethanol, 2 Methyl

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The oxirane ring of Oxiraneethanol, 2-methyl-, is an electrophilic site that readily reacts with a wide range of nucleophiles. These ring-opening reactions are highly significant as they proceed with a high degree of regio- and stereoselectivity, dictated by the reaction conditions (acidic or basic). The epoxide ring in this molecule is unsymmetrical, containing a tertiary and a secondary carbon atom, which is the basis for its regioselective reactions.

Under acidic conditions, the ring-opening of the epoxide is initiated by the protonation of the epoxide oxygen atom, which creates a much better leaving group (a hydroxyl group) and activates the ring for nucleophilic attack. libretexts.orgyoutube.com This initial protonation is a rapid equilibrium step.

The subsequent nucleophilic attack on the protonated epoxide can be described as a hybrid mechanism with features of both SN1 and SN2 reactions. libretexts.orgpressbooks.publibretexts.org The transition state possesses significant SN1-like carbocationic character. pressbooks.publibretexts.org Consequently, a partial positive charge develops on the carbon atom that can best stabilize it. In the case of Oxiraneethanol, 2-methyl-, the tertiary carbon is more capable of stabilizing this positive charge through hyperconjugation.

As a result, the nucleophile preferentially attacks the more substituted (tertiary) carbon atom. libretexts.orglibretexts.orgchemistrysteps.com Despite the SN1-like nature of the transition state, the attack still occurs from the backside, similar to an SN2 reaction, leading to an inversion of stereochemistry at the site of attack and the formation of a trans-diol product (or its derivative). libretexts.orgpressbooks.publibretexts.org

For example, the acid-catalyzed hydrolysis with aqueous acid (H₃O⁺) yields a triol, with the incoming water molecule attacking the tertiary carbon. Similarly, alcoholysis in an acidic medium (e.g., methanol (B129727) and H⁺) results in the formation of an ether and a diol. youtube.comresearchgate.net

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Oxiraneethanol, 2-methyl-

| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Initial Product | Final Product (after workup) |

| Acidic (e.g., H₃O⁺, ROH/H⁺) | SN1-like | More substituted (tertiary) carbon | Protonated diol/ether | 1,2,3-triol derivative |

| Basic (e.g., RO⁻, OH⁻, R-MgX) | SN2 | Less substituted (secondary) carbon | Alkoxide | 1,2,3-triol derivative |

Base-Mediated Ring-Opening Mechanisms

In the presence of a strong base or a potent nucleophile (e.g., hydroxide, alkoxides, Grignard reagents), the ring-opening proceeds via a direct SN2 mechanism. libretexts.orglibretexts.orgyoutube.com Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated beforehand. The nucleophile directly attacks one of the electrophilic carbons of the oxirane ring.

The driving force for this reaction is the relief of the inherent ring strain of the three-membered epoxide, which compensates for the fact that an alkoxide is typically a poor leaving group. libretexts.orgchemistrysteps.com In this SN2 reaction, steric hindrance is the dominant factor determining the site of attack. Therefore, the nucleophile attacks the less sterically hindered (secondary) carbon atom. libretexts.orgyoutube.com

The reaction results in a backside attack, leading to an inversion of configuration at the secondary carbon and a trans stereochemical arrangement between the nucleophile and the newly formed hydroxyl group. libretexts.orgchemistrysteps.com The initial product is an alkoxide, which is subsequently protonated during an aqueous workup step to yield the final neutral product. masterorganicchemistry.com

The mechanisms of epoxide ring-opening have been supported by theoretical and kinetic studies. For acid-catalyzed reactions, the transition state is understood to be intermediate between a pure SN1 and SN2 model. libretexts.org Quantum chemical simulations of similar epoxides confirm a backside nucleophilic attack, consistent with an SN2-like geometry. researchgate.net

Computational studies using ab initio and density functional theory (DFT) have been employed to calculate the activation barriers for these reactions. nih.gov These studies reveal that general-acid catalysis significantly lowers the activation energy compared to a non-catalyzed reaction. nih.gov The inclusion of a proton-donating species in the transition state avoids the formation of a high-energy alkoxide intermediate, making the reaction more exothermic. nih.gov

Table 2: Representative Calculated Activation Barriers for Epoxide Ring-Opening Reactions

| Reaction Model | Catalyst | Method | Calculated Activation Barrier (kcal/mol) |

| Acetate + 1S,2S-trans-2-methylstyrene oxide | None (gas phase) | MP2/DFT | ~20-21 nih.gov |

| Acetate + 1S,2S-trans-2-methylstyrene oxide | Phenol (general acid) | DFT | ~10 nih.gov |

Note: Data is for an analogous system to illustrate the kinetic effect of acid catalysis.

Electrophilic Activation and Rearrangement Processes

Electrophilic activation is the key initial step in acid-catalyzed ring-opening, where a proton or a Lewis acid coordinates with the epoxide oxygen. researchgate.netresearchgate.net This polarization of the C-O bonds enhances the electrophilicity of the ring carbons.

Under certain conditions, particularly with Lewis acids or in the absence of a strong nucleophile, carbocation-like intermediates formed during electrophilic activation can undergo rearrangement. masterorganicchemistry.comchemistrysteps.com These rearrangements, such as hydride or alkyl shifts, typically occur to form a more stable carbocation. chemistrysteps.comyoutube.commasterorganicchemistry.com For Oxiraneethanol, 2-methyl-, the formation of a partial positive charge at the tertiary carbon is already favorable. A subsequent rearrangement would only be likely if it could lead to an even more stable intermediate, such as a resonance-stabilized carbocation, which is not inherent to this structure. However, acid-catalyzed epoxide rearrangements can lead to the formation of carbonyl compounds like ketones or aldehydes in a process similar to the pinacol (B44631) rearrangement. chemistrysteps.com

Cycloaddition Reactions and Heterocyclic Transformations

The strained three-membered ring of the oxirane moiety makes Oxiraneethanol, 2-methyl- a potential substrate for cycloaddition reactions and other transformations leading to the formation of larger heterocyclic systems.

Cycloaddition Reactions

Oxiranes can participate in formal cycloaddition reactions, particularly [3+2] cycloadditions, where they can act as a C-C-O synthon. This typically requires the ring-opening of the epoxide to form a 1,3-dipole, which can then react with a dipolarophile.

Formation of a Carbonyl Ylide: Lewis acids (e.g., Rh₂(OAc)₄) or thermal/photochemical conditions can induce the cleavage of the C-C bond of the oxirane ring to form a carbonyl ylide. This ylide is a 1,3-dipole.

[3+2] Cycloaddition: The generated carbonyl ylide can react with various dipolarophiles. For instance, reaction with an alkene (e.g., maleimide) would lead to the formation of a five-membered tetrahydrofuran (B95107) ring system. If an alkyne is used as the dipolarophile, a dihydrofuran ring is formed. The reaction with a carbonyl compound (e.g., an aldehyde or ketone) would result in the formation of a 1,3-dioxolane (B20135) ring.

The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronics and sterics of both the ylide and the dipolarophile, as well as the reaction conditions.

Heterocyclic Transformations

Beyond cycloadditions, Oxiraneethanol, 2-methyl- can undergo intramolecular reactions to form new heterocyclic structures. The presence of the hydroxyl group in the same molecule allows for the possibility of intramolecular ring-opening of the epoxide.

Acid-Catalyzed Intramolecular Cyclization: In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The pendant hydroxyl group can then act as an intramolecular nucleophile. The attack can occur at either of the two epoxide carbons.

5-Endo-Tet Attack: Attack at the more substituted tertiary carbon would lead to the formation of a five-membered tetrahydrofuran ring, specifically 3-hydroxy-3-methyltetrahydrofuran.

6-Exo-Tet Attack: Attack at the less substituted methylene (B1212753) carbon would result in the formation of a six-membered tetrahydropyran (B127337) ring, specifically 2-(hydroxymethyl)-2-methyltetrahydropyran. According to Baldwin's rules, the 6-exo-tet cyclization is generally favored over the 5-endo-tet pathway.

Base-Catalyzed Intramolecular Cyclization: In the presence of a strong base, the primary alcohol can be deprotonated to form an alkoxide. This alkoxide can then act as an intramolecular nucleophile to open the epoxide ring. The attack would preferentially occur at the less sterically hindered methylene carbon (an intramolecular Sₙ2 reaction), leading to the same six-membered tetrahydropyran derivative as the favored product in the acid-catalyzed pathway.

The table below outlines potential heterocyclic products from these transformations.

| Reaction Type | Reagent/Condition | Key Intermediate | Product Class | Potential Product Name |

| [3+2] Cycloaddition | Lewis Acid + Alkene | Carbonyl Ylide | Tetrahydrofuran | Substituted Tetrahydrofuran Derivative |

| [3+2] Cycloaddition | Lewis Acid + Aldehyde | Carbonyl Ylide | 1,3-Dioxolane | Substituted 1,3-Dioxolane Derivative |

| Intramolecular Cyclization | Acid (H⁺) | Protonated Epoxide | Tetrahydropyran | 2-(hydroxymethyl)-2-methyltetrahydropyran |

| Intramolecular Cyclization | Base (e.g., NaH) | Alkoxide | Tetrahydropyran | 2-(hydroxymethyl)-2-methyltetrahydropyran |

Derivatization and Functionalization Strategies of Oxiraneethanol, 2 Methyl

Synthesis of Complex Molecular Architectures

The presence of both a reactive epoxide ring and a hydroxyl group within a single molecule allows for intricate intramolecular reactions to build complex heterocyclic systems. An analogous compound, 2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, demonstrates this principle effectively. In the presence of an acid catalyst, this molecule undergoes a stereospecific cyclization reaction. mdpi.comcnr.itresearchgate.netsemanticscholar.org The hydroxyl group acts as an internal nucleophile, attacking the epoxide ring to form a more complex tetrahydropyran (B127337) structure. This type of transformation is a powerful strategy in the total synthesis of natural products. mdpi.comresearchgate.netsemanticscholar.org

The acid-catalyzed cyclization proceeds with a high degree of stereocontrol, making it a valuable method for constructing specific stereoisomers of complex molecules. mdpi.com This strategy highlights how the dual functionality of such epoxy alcohols can be leveraged to create sophisticated molecular frameworks that would be challenging to assemble through other means.

Formation of Chiral Building Blocks and Intermediates

Chiral epoxides are highly valuable intermediates in organic synthesis, serving as foundational units for the stereoselective preparation of a wide range of natural products and pharmaceuticals. researchgate.netsemanticscholar.orgmdpi.com The enantiomeric forms of epoxy alcohols similar to Oxiraneethanol, 2-methyl- are particularly sought after as chiral building blocks.

For instance, the enantiomers of 2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol have been synthesized from the (R)- and (S)-enantiomers of linalool, a readily available natural monoterpene. mdpi.comcnr.itresearchgate.net These chiral intermediates are then used in the stereoselective synthesis of natural flavors, such as linaloyl oxide. mdpi.comsemanticscholar.org The ability to generate these epoxy alcohols in high enantiopurity is critical for controlling the stereochemistry of the final product.

The synthesis and subsequent reactions of these chiral building blocks are summarized in the table below.

| Step | Reactant(s) | Key Transformation | Product | Reference |

| 1 | (R)- or (S)-linalool | Regioselective epoxidation/reduction | (R)- or (S)-2,6-dimethyloct-7-ene-2,6-diol | mdpi.com |

| 2 | Diol from Step 1 | Oxidative cleavage and subsequent chemical steps | (R)- or (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol | mdpi.comresearchgate.net |

| 3 | Chiral epoxy alcohol from Step 2 | (+)-10-camphorsulfonic acid (CSA)-catalyzed cyclization | Enantiopure (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | mdpi.comcnr.itsemanticscholar.org |

Integration into Polymeric Scaffolds through End-Capping or Pendant Functionalization

The functional groups of Oxiraneethanol, 2-methyl- provide clear pathways for its integration into polymeric structures. While direct examples involving this specific molecule are not detailed, the principles of polymer modification using epoxides and alcohols are well-established.

End-Capping: The hydroxyl group of Oxiraneethanol, 2-methyl- can act as an initiator for the ring-opening polymerization of other monomers. Alternatively, in polymers with reactive chain ends (e.g., living polymers), the epoxide or hydroxyl group can be used as an end-capping agent to introduce specific functionality at the polymer terminus. Strategies for end-capping are diverse and critical for creating polymers with tailored properties for applications like responsive coatings and plastics. core.ac.uk For example, α,ω-end-capped poly(2-methyl-2-oxazoline) has been synthesized using various terminating agents to create amphiphilic polymers that self-assemble in water. researchgate.net

Pendant Functionalization: The molecule can be attached to a pre-existing polymer backbone to introduce pendant functional groups. This can be achieved by reacting the epoxide or hydroxyl group with complementary functional groups on the polymer chain. Such pendant modifications are used to enhance polymer properties, such as photostabilization. mdpi.com For instance, polymers of 2-methyl-oxirane (propylene oxide) are known, suggesting that a functional monomer like Oxiraneethanol, 2-methyl- could be copolymerized to introduce pendant hydroxyl groups along the polymer chain. epa.govepa.gov

Development of Specialized Precursors for Advanced Materials

The derivatization of Oxiraneethanol, 2-methyl- can lead to precursors for a variety of advanced materials. Its role as a chiral building block for natural flavors demonstrates its utility in producing high-value specialty chemicals. mdpi.comsemanticscholar.org

By integrating this molecule into polymeric scaffolds, new functional materials can be developed.

Functional Polymers: The free hydroxyl groups introduced by pendant functionalization can serve as sites for further chemical modification or improve properties like hydrophilicity and adhesion.

Surfactants and Coatings: Copolymers incorporating 2-methyl-oxirane are used in various applications. epa.govepa.gov The inclusion of a functional monomer like Oxiraneethanol, 2-methyl- could lead to the development of specialized surfactants, cross-linkable coatings, or biocompatible materials.

Hydrogels: The potential for cross-linking through either the epoxide or the hydroxyl group makes such molecules candidates for developing hydrogel networks for biomedical or other applications.

The versatility of the epoxy alcohol structure provides a platform for creating a diverse range of precursors tailored for specific material properties and applications.

Polymer Chemistry and Macromolecular Applications Involving 2 Methyloxirane

Cationic Ring-Opening Polymerization (CROP) of 2-Methyloxirane

Cationic ring-opening polymerization (CROP) is a chain-growth polymerization where a cyclic monomer is opened by a cationic active center. wikipedia.org For 2-methyloxirane, this process is driven by the relief of ring strain and results in the formation of polyether chains. wikipedia.org The propagating species in the CROP of ethers is a tertiary oxonium ion. wikipedia.org

The CROP of 2-methyloxirane proceeds through three fundamental steps: initiation, propagation, and termination. researchgate.netmasterorganicchemistry.comchemistrysteps.com

Initiation: The process begins when an initiator, typically a strong electrophile such as a protic acid or a Lewis acid in combination with a proton source, attacks the oxygen atom of the 2-methyloxirane ring. This creates a protonated epoxide, which is then opened by another monomer molecule to form a secondary carbocation or, more commonly, a tertiary oxonium ion that serves as the active propagating species. wikipedia.orgwikipedia.org The initiation step results in a net increase in the number of active species in the system. youtube.com

Propagation: The newly formed active center, the oxonium ion, is highly electrophilic. It reacts with the oxygen atom of another 2-methyloxirane monomer. This is typically an SN2 nucleophilic attack by the monomer on one of the α-carbon atoms of the cyclic oxonium ion, leading to the opening of the ring and the regeneration of the oxonium ion at the new chain end. wikipedia.orgmdpi.com This step repeats, extending the polymer chain. In each propagation step, one active center is consumed, and a new one is formed, resulting in no net change in the number of radicals. masterorganicchemistry.comyoutube.com Due to the asymmetry of 2-methyloxirane, the ring-opening can occur at either the substituted (tertiary) or unsubstituted (secondary) carbon, influencing the polymer's regiochemistry.

Termination: The polymerization process can be concluded by various termination reactions, which lead to a net decrease in active species. chemistrysteps.comyoutube.com These can include combination with the counter-ion, reaction with impurities (like water), or chain transfer to the monomer. wikipedia.orgyoutube.com Chain transfer to the monomer is a significant side reaction in the polymerization of propylene (B89431) oxide, where a proton is abstracted from the methyl group, creating an unsaturated end group and a new initiating species. acs.org This often limits the achievable molecular weight in conventional cationic polymerization.

The choice of the initiator and solvent system profoundly affects the characteristics of the resulting poly(propylene oxide), including its molecular weight, molecular weight distribution (dispersity, Đ), and microstructure.

Initiator Systems: Strong electrophiles are required for initiation. mdpi.combeilstein-journals.org Systems can range from protic acids to Lewis acids (e.g., BF₃, SnCl₄) paired with a co-initiator, and pre-formed salts. beilstein-journals.orgnih.gov The reactivity of the initiator and the stability of the counter-ion are critical. A non-nucleophilic, stable counter-ion is preferred to minimize termination reactions. For instance, clay-based catalysts like Maghnite-H+ (Mag-H+), a montmorillonite (B579905) silicate (B1173343) sheet clay, have been shown to initiate the cationic copolymerization of propylene oxide in bulk at room temperature. nanobioletters.com The amount of catalyst used can directly influence the yield of the polymerization. nanobioletters.com

Solvent Systems: The polarity of the solvent plays a crucial role. Polar solvents can stabilize the charged propagating species, potentially increasing the polymerization rate. However, the solvent must be non-nucleophilic to avoid acting as a terminating agent. Solvents like dichloromethane (B109758) or toluene (B28343) are often used. wikipedia.orgrsc.org For certain systems, such as organogels synthesized from PPO, the polymer-solvent interaction parameter (Flory-Huggins parameter, χ) is a useful predictor of the quality and mechanical properties of the final material. rsc.org Solvents that are better for the polymer (lower χ value) tend to produce gels with higher moduli. rsc.org

Table 1: Effect of Initiator and Temperature on CROP of 2-Methyl-2-Oxazoline (B73545) (an analogous system) This table illustrates general principles of CROP, as detailed data for 2-methyloxirane is sparse in the provided sources.

Data adapted from a study on 2-methyl-2-oxazoline polymerization, which highlights that simply increasing temperature or changing the initiator does not guarantee improved results, indicating the complexity of CROP systems. beilstein-journals.orgnih.gov

To overcome the limitations of conventional CROP, such as chain transfer and termination, controlled or living polymerization techniques have been developed. wikipedia.org A living polymerization is characterized by the absence of irreversible termination and chain transfer, allowing for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low Đ), and complex architectures like block copolymers. youtube.comlibretexts.org

For 2-methyloxirane, initiator systems based on aluminum porphyrins have been shown to facilitate a living polymerization. vt.edu This system proceeds via nucleophilic attack and exclusive cleavage of the epoxide's methylene-oxygen bond, resulting in a well-defined head-to-tail polymer configuration. vt.edu This method allows for the synthesis of high molecular weight PPO (up to 100,000 g/mol ) with narrow dispersity, confirming the living nature of the polymerization. vt.edu

Copolymerization with Other Monomers (e.g., Oxirane)

2-Methyloxirane is frequently copolymerized with other cyclic ethers, most notably oxirane (ethylene oxide), to create copolymers with tailored properties. epa.gov These copolymers can be synthesized with different architectures, including block, graft, and statistical arrangements.

Block Copolymers: These polymers consist of long sequences, or "blocks," of one monomer type followed by blocks of another. mdpi.comnih.gov Copolymers of propylene oxide and ethylene (B1197577) oxide are widely used as nonionic surfactants. epa.govcas.org They are typically synthesized via sequential living polymerization. For example, one monomer is polymerized to completion, and then the second monomer is introduced to the living polymer chains to grow the second block. mdpi.comnih.gov This method allows for precise control over the length of each block. mdpi.comnih.gov Amphiphilic block copolymers containing a lipophilic poly(propylene oxide) block and a hydrophilic block, such as poly(glycerol monomethacrylate), have also been synthesized for applications involving self-assembly in aqueous solutions. acs.org

Graft Copolymers: These consist of a main polymer backbone with chains of another polymer grafted onto it as side chains. acs.orgnih.gov For example, poly(propylene)-graft-poly(2-ethyl oxazoline) copolymers have been created by first chlorinating a polypropylene (B1209903) backbone and then reacting it with pre-formed poly(2-ethyl oxazoline) chains. acs.org Another approach involves the hydrosilylation of an allyl-terminated poly(ethylene oxide-propylene oxide) statistical copolymer with a polysiloxane containing Si-H groups to form PDMS-g-P(EO-PO) graft copolymers. researchgate.net

Table 2: Examples of Synthesized Copolymers Involving 2-Methyloxirane (Propylene Oxide)

Data synthesized from multiple research findings. mdpi.comacs.orgacs.orgjst.go.jp

In statistical copolymers, the monomer units are distributed along the polymer chain according to known statistical laws, which may or may not be random. iupac.org They are typically prepared by the simultaneous polymerization of two or more monomers in a mixture. iupac.org The final sequence distribution depends on the relative reactivities of the monomers. The synthesis of statistical copolymers of propylene oxide and allyl glycidyl (B131873) ether has been accomplished using aluminum porphyrin catalyst systems, demonstrating the versatility of living polymerization methods to create various copolymer architectures. vt.edu Similarly, biocompatible statistical copolymers have been prepared from monomers like 2-methoxyethyl acrylate (B77674) (MEA) and 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), where the monomer reactivity ratios determine the final polymer structure. nih.gov

Microstructure and Architecture of Poly(2-methyloxirane)-based Materials

The polymerization of 2-methyloxirane, also known as propylene oxide, yields poly(propylene glycol) (PPG), a polymer whose properties are intricately linked to its microstructure and architecture. wikipedia.org The methyl group on the oxirane ring introduces a chiral center, which leads to different stereochemical arrangements, or tacticity, within the polymer chain. The main forms are atactic, isotactic, and syndiotactic PPG. Atactic PPG, which has a random arrangement of methyl groups, is an amorphous liquid at room temperature. In contrast, the ordered structures of isotactic and syndiotactic PPG result in crystalline or semi-crystalline solids.

The regioselectivity of the ring-opening polymerization is another crucial aspect of the microstructure. The oxirane ring can open at either the more substituted α-carbon or the less substituted β-carbon, leading to head-to-tail, head-to-head, or tail-to-tail linkages. The majority of polymerization processes favor a head-to-tail arrangement, which results in a regular polymer backbone. The catalyst system employed is critical in controlling both the tacticity and regioselectivity of the polymerization.

Furthermore, the polymer architecture can be designed to be branched or star-shaped by utilizing multifunctional initiators during polymerization. wikipedia.org These non-linear structures can yield materials with lower viscosity and different rheological properties compared to their linear counterparts of similar molecular weight.

| Property | Description | Resulting Material State |

| Tacticity | The stereochemical arrangement of methyl groups along the polymer chain. | Atactic (random) polymers are typically amorphous liquids, while isotactic and syndiotactic (regular) polymers can be crystalline or semi-crystalline solids. |

| Regiochemistry | The orientation of monomer units within the polymer chain. | A predominance of head-to-tail linkages creates a regular and predictable polymer backbone. |

| Copolymer Architecture | The combination with other polymer blocks, such as in PEG-PPG-PEG triblock copolymers. | This creates amphiphilic materials that can self-assemble into various structures. mdpi.comnih.gov |

| Polymer Shape | The overall shape of the polymer chain, which can be linear, branched, or star-shaped. | The shape influences properties such as viscosity and rheology. wikipedia.org |

Role of Polyethers in Industrial Applications

Polyethers derived from 2-methyloxirane, primarily poly(propylene glycol) and its copolymers, are widely used in various industrial applications due to their versatile and tunable properties.

Dispersants and Emulsifiers

The amphiphilic nature of certain poly(propylene glycol) derivatives, especially the PEG-PPG-PEG block copolymers, makes them effective as dispersants and emulsifiers. mdpi.comchemball.comgvchem.com In this capacity, the hydrophobic PPG block adsorbs onto the surface of a non-polar particle or oil droplet, while the hydrophilic PEG block extends into the surrounding aqueous or polar medium. This creates a stabilizing layer that prevents the particles or droplets from aggregating or coalescing. nih.gov

These polyether-based surfactants are used in a variety of formulations, including:

Paints and Coatings: To ensure uniform pigment dispersion. chemball.comgvchem.com

Leather Finishing: As wetting agents and dispersants. atamanchemicals.com

Agricultural Formulations: To disperse active ingredients.

Processing Aids in Material Fabrication

Poly(propylene glycol) and its copolymers also serve as valuable processing aids in the manufacturing of various materials. Their lubricating and viscosity-reducing properties are particularly advantageous. In the plastics industry, they can be incorporated to enhance the flow of polymer melts during processes like injection molding and extrusion. This can result in lower processing temperatures and pressures, leading to energy savings.

In the production of polyurethane foams, PPGs of different molecular weights are a key component, functioning as the polyol that reacts with isocyanates. wikipedia.orgchemball.comgvchem.com The specific PPG used directly impacts the final properties of the foam, such as its flexibility, rigidity, and density. chemball.comgvchem.com Additionally, polypropylene glycol is used as a shrinkage-reducing additive in dispersion powder compositions for building materials. google.comgoogle.com

| Application | Function | Mechanism of Action |

| Dispersants | Stabilize solid particles within a liquid medium. | The hydrophobic PPG segment adsorbs to the particle, while the hydrophilic PEG segment provides steric stabilization. nih.gov |

| Emulsifiers | Stabilize mixtures of immiscible liquids, such as oil and water. | Forms a stabilizing layer around droplets of the dispersed phase. chemball.comgvchem.com |

| Processing Aids | Improve the processability of materials during manufacturing. | Act as lubricants and viscosity modifiers to enhance material flow. gvchem.com |

| Polyurethane Precursors | Serve as the polyol component in the synthesis of polyurethanes. | Reacts with isocyanates to form the polyurethane network, influencing the foam's mechanical properties. wikipedia.orgchemball.comgvchem.com |

| Shrinkage-Reducing Additive | Reduces shrinkage in building materials like dry mortars. | Incorporated into dispersion powder compositions to improve dimensional stability. google.comgoogle.com |

Theoretical and Computational Chemistry Studies of Oxiraneethanol, 2 Methyl

Quantum Mechanical Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For Oxiraneethanol, 2-methyl-, DFT calculations would be invaluable for elucidating its electronic properties. A typical DFT study on this molecule would involve geometry optimization to find the lowest energy structure. Functionals such as B3LYP or M06-2X, combined with a suitable basis set like 6-311+G(d,p), are commonly employed for such calculations on organic molecules. researchgate.net

Key parameters that can be derived from DFT calculations include:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation.

Electronic Energies: The total electronic energy, which is a measure of the molecule's stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Oxiraneethanol, 2-methyl-, the oxygen atoms of the epoxide and alcohol groups would be expected to be electron-rich.

Thermochemical Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, providing a basis for understanding the thermodynamics of reactions involving this compound.

Table 1: Representative Computed Properties for (2-Methyloxiran-2-yl)methanol (a related isomer)

| Property | Value | Computational Method |

| Molecular Weight | 88.11 g/mol | PubChem 2.2 |

| XLogP3-AA | -0.6 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |

| Exact Mass | 88.052429494 Da | PubChem 2.2 |

| Polar Surface Area | 32.8 Ų | Cactvs 3.4.8.18 |

| This data is for a structurally related isomer and is provided for illustrative purposes. nih.gov |

Ab Initio and Semi-Empirical Methods

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. These methods are particularly useful for benchmarking the results from less computationally demanding methods and for studying systems where electron correlation effects are critical. For instance, high-level ab initio calculations have been used to study the mechanism of oxidation of hydroxymethyl radicals, which bears some resemblance to the reactivity of the alcohol moiety in Oxiraneethanol, 2-methyl-. nih.gov

Semi-empirical methods, on the other hand, are much faster than DFT and ab initio methods because they use parameters derived from experimental data. While less accurate, they can be useful for preliminary explorations of large systems or for providing initial geometries for higher-level calculations.

Conformational Analysis and Stereochemical Prediction

The presence of a rotatable bond between the oxirane ring and the ethanol (B145695) substituent means that Oxiraneethanol, 2-methyl- can exist in various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its conformation.

Theoretical methods like DFT can be used to perform a systematic scan of the potential energy surface by rotating the dihedral angle of the C-C bond connecting the epoxide and the alcohol group. The results of such a scan would reveal the low-energy conformers. Intramolecular hydrogen bonding between the hydroxyl group and the epoxide oxygen is a possibility that would significantly influence the conformational landscape, likely leading to a more compact, cyclic-like structure as one of the stable conformers. Theoretical calculations on N-methylfluoroamides have demonstrated the utility of combining computational methods with spectroscopic data to understand conformational equilibria. rsc.org

Stereochemistry is another important aspect, as Oxiraneethanol, 2-methyl- is a chiral molecule. The C2 carbon of the oxirane ring is a stereocenter, meaning the molecule can exist as two enantiomers, (R)- and (S)-Oxiraneethanol, 2-methyl-. Computational methods can be used to predict the properties of each enantiomer, which are expected to be identical except for their interaction with other chiral entities.

Reaction Pathway Modeling and Transition State Characterization

A significant area of theoretical investigation for Oxiraneethanol, 2-methyl- would be the modeling of its reaction pathways, particularly the ring-opening of the epoxide. The epoxide ring is highly strained and susceptible to nucleophilic attack. The presence of the neighboring hydroxyl group can lead to intramolecular reactions.

Computational chemistry can be used to model the reaction of Oxiraneethanol, 2-methyl- with various nucleophiles under both acidic and basic conditions. By locating the transition state structures and calculating the activation energy barriers, one can predict the regioselectivity and stereoselectivity of the ring-opening reaction.

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. Theoretical studies on other unsymmetrical epoxides suggest that the nucleophile will preferentially attack the more substituted carbon atom (SN1-like mechanism) due to the stabilization of the partial positive charge in the transition state. openstax.org

Base-Catalyzed Ring Opening: Under basic conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide ring (SN2-like mechanism). openstax.org

DFT calculations have been successfully applied to study the regioselectivity of epoxide ring-opening reactions with alcohols catalyzed by Lewis acids. nsf.govucdavis.eduresearchgate.net These studies often involve calculating the potential energy surfaces for different reaction pathways to determine the most favorable one. For Oxiraneethanol, 2-methyl-, an intramolecular reaction where the hydroxyl group acts as a nucleophile to open the epoxide ring, forming a substituted tetrahydrofuran (B95107), is a plausible pathway that could be investigated computationally. acs.org

Table 2: General Trends in Epoxide Ring-Opening Reactions

| Condition | Mechanism Type | Site of Nucleophilic Attack |

| Acidic | SN1-like | More substituted carbon |

| Basic/Neutral | SN2-like | Less substituted carbon |

| These are general trends and can be influenced by the specific nucleophile and solvent. openstax.org |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

While quantum mechanics is ideal for studying the properties of a single molecule or a small cluster of molecules, molecular dynamics (MD) simulations are better suited for understanding the behavior of a large ensemble of molecules, such as a solution. MD simulations model the movement of atoms and molecules over time based on a classical force field.

For Oxiraneethanol, 2-methyl-, MD simulations could be used to study:

Solvation: How the molecule interacts with solvent molecules, such as water or ethanol. This would involve analyzing the radial distribution functions and the number of hydrogen bonds formed between the solute and solvent.

Aggregation: Whether molecules of Oxiraneethanol, 2-methyl- tend to self-associate in solution through intermolecular hydrogen bonding or other non-covalent interactions.

Diffusion: The translational and rotational motion of the molecule in a liquid phase.

MD simulations on aqueous solutions of poly(ethylene oxide), a polymer containing repeating ether linkages similar to the epoxide, have provided insights into hydrogen bonding and conformational transitions in solution. acs.org Similar studies on Oxiraneethanol, 2-methyl- would shed light on its behavior in a condensed phase.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each carbon and hydrogen atom.

The structure of Oxiraneethanol, 2-methyl- (C₅H₁₀O₂) contains five distinct carbon environments and several unique proton environments, which would be reflected in its ¹³C and ¹H NMR spectra, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methyl group, the two methylene (B1212753) groups of the ethanol (B145695) side chain, the methylene group of the oxirane ring, and the hydroxyl proton. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities are outlined in the table below. The hydroxyl proton's chemical shift is variable and depends on concentration and solvent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display five distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms in the alcohol and epoxide functional groups.

Predicted ¹H and ¹³C NMR Chemical Shifts for Oxiraneethanol, 2-methyl-

| Atom Position | ¹H NMR Predicted Shift (ppm) & Multiplicity | ¹³C NMR Predicted Shift (ppm) | Notes |

|---|---|---|---|

| CH₃-C(O)- | ~1.3 (singlet, 3H) | ~20-25 | Methyl group on a quaternary carbon, appears as a singlet. |

| -C(O)-CH₂-CH₂OH | ~1.8-2.0 (triplet, 2H) | ~35-40 | Methylene group adjacent to the oxirane. Appears as a triplet due to coupling with the other CH₂ group. |

| -CH₂-CH₂OH | ~3.7-3.9 (triplet, 2H) | ~60-65 | Methylene group attached to the hydroxyl, deshielded by oxygen. Appears as a triplet. |

| Oxirane C-CH₃ | - | ~58-63 | Quaternary carbon of the oxirane ring, deshielded by oxygen. |

| Oxirane CH₂ | ~2.5-2.8 (AB quartet or two doublets, 2H) | ~48-53 | Protons on the oxirane ring are diastereotopic, leading to a complex splitting pattern. |

| -OH | Variable (broad singlet, 1H) | - | Chemical shift is dependent on solvent, concentration, and temperature. |

To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Oxiraneethanol, 2-methyl-, a key COSY correlation would be observed between the two methylene groups of the ethanol side chain (~1.9 ppm and ~3.8 ppm), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., the signal at ~1.3 ppm would correlate with the carbon at ~20-25 ppm).

From the methyl protons (~1.3 ppm) to the quaternary oxirane carbon (~58-63 ppm) and the adjacent methylene carbon (~35-40 ppm).

From the oxirane methylene protons (~2.6 ppm) to the quaternary oxirane carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of Oxiraneethanol, 2-methyl- would be dominated by features from the hydroxyl and epoxide groups. A very prominent, broad absorption band would be expected in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration in an alcohol, broadened by hydrogen bonding. The C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹. The C-O stretching of the primary alcohol would result in a strong band around 1050 cm⁻¹. The epoxide (oxirane) ring has characteristic vibrations, including an asymmetric ring stretch (sometimes called the "ring breathing" mode) around 1250 cm⁻¹ and other C-O stretching and ring deformation bands in the 800-950 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C bond vibrations would be clearly visible. The symmetric oxirane ring breathing vibration, expected around 1250 cm⁻¹, is often a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak.

Predicted Vibrational Spectroscopy Bands for Oxiraneethanol, 2-methyl-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad | Weak |

| C-H stretch (aliphatic) | 2850-3000 | Medium-Strong | Strong |

| C-O stretch (oxirane ring) | ~1250 | Medium | Strong |

| C-O stretch (primary alcohol) | ~1050 | Strong | Medium |

| Oxirane ring deformation | 800-950 | Medium | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information based on the fragmentation pattern of the molecule. For Oxiraneethanol, 2-methyl-, the molecular formula is C₅H₁₀O₂, giving a molecular weight of 102.13 g/mol . nih.gov High-resolution mass spectrometry would detect the molecular ion (M⁺) at an m/z corresponding to its exact monoisotopic mass of 102.06808 Da. nih.gov

Under electron ionization (EI), the molecular ion would be energetically unstable and undergo fragmentation. chemguide.co.uk Key fragmentation pathways would involve:

Alpha-cleavage: The bond between the two ethylenic carbons is prone to breaking, leading to the loss of a CH₂OH radical and formation of a stable oxonium ion.

Loss of water: Dehydration of the ethanol side chain is a common fragmentation pathway for alcohols, leading to a fragment at M-18 (m/z 84).

Oxirane ring opening/cleavage: The epoxide ring can cleave in various ways, leading to characteristic fragments. A common cleavage might involve the loss of the methyl group (M-15, m/z 87) or ethylene (B1197577) (CH₂CH₂), resulting in smaller charged fragments.

Predicted Mass Spectrometry Fragments for Oxiraneethanol, 2-methyl-

| Predicted m/z | Possible Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 87 | [M - CH₃]⁺ | Loss of a methyl radical |

| 84 | [M - H₂O]⁺ | Loss of water |

| 71 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of hydroxymethyl radical |

| 58 | [C₃H₆O]⁺ | Cleavage of the ethanol side chain |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Complex rearrangement and cleavage |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample and then provides mass spectral data for identification. It is the ideal method for assessing the purity of a sample of Oxiraneethanol, 2-methyl- and for identifying it within a mixture.

In a GC-MS analysis, the sample is vaporized and passed through a long capillary column. Due to its relatively low molecular weight and hydroxyl group, Oxiraneethanol, 2-methyl- is sufficiently volatile for GC analysis. A pure sample would elute from the column at a specific retention time, appearing as a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities.

As the compound elutes from the GC column, it enters the mass spectrometer, which acts as a detector. The resulting mass spectrum for the peak can be compared against a library of known spectra (like NIST) for identification. The fragmentation pattern, as described in section 7.3, would serve as a chemical fingerprint to confirm the compound's identity.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.

For Oxiraneethanol, 2-methyl-, which is expected to be a liquid at standard temperature and pressure, X-ray diffraction is not a routine characterization technique. Analysis would only be possible if the compound could be induced to form a stable single crystal, for example, through low-temperature crystallization. If a suitable crystal were obtained, X-ray diffraction would provide an unambiguous confirmation of its molecular structure and reveal details about its solid-state packing and hydrogen-bonding networks involving the hydroxyl group. However, no such studies have been reported in the public domain.

Environmental Fate and Transformation in Chemical Systems

The environmental persistence and transformation of Oxiraneethanol, 2-methyl-, are governed by its chemical structure, which features a strained three-membered epoxide ring and a primary alcohol functional group. These characteristics dictate its behavior and pathways of degradation in various environmental compartments.

Emerging Research Directions and Future Outlook

Integration with Flow Chemistry and Continuous Processing

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the synthesis and transformation of reactive intermediates like Oxiraneethanol, 2-methyl-, flow chemistry provides numerous advantages. The small reactor volumes and high surface-area-to-volume ratios inherent in flow systems allow for superior heat and mass transfer. This precise control over reaction parameters is crucial for managing exothermic reactions, which are common in epoxide chemistry, thereby minimizing the formation of byproducts and improving product yield and purity.

Continuous processing also enables the safe handling of hazardous reagents and intermediates by minimizing the amount of material being reacted at any given time. researchgate.net The modular nature of flow chemistry setups allows for the seamless integration of multiple reaction steps, purification, and analysis into a single, automated process. mdpi.com This "assembly line" approach can significantly reduce production time and costs. nih.gov For Oxiraneethanol, 2-methyl-, this could mean the development of telescoped syntheses where the initial epoxidation, subsequent ring-opening, and further derivatization occur in a continuous sequence without the need for isolating intermediates. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Oxiraneethanol, 2-methyl- Processing

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Mass Transfer | Often diffusion-limited | Enhanced, rapid mixing |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |

| Scalability | Challenging, often requires re-optimization | Simpler, by running the system for longer or in parallel |

| Process Control | Difficult to maintain uniformity | Precise control over reaction time and conditions |

Novel Catalytic Systems for Oxiraneethanol, 2-methyl- Transformations

The development of novel catalytic systems is a cornerstone of modern chemical synthesis, enabling reactions with higher efficiency, selectivity, and sustainability. For transformations involving Oxiraneethanol, 2-methyl-, research is focused on creating catalysts that can precisely control the regioselectivity and stereoselectivity of ring-opening reactions. researchgate.netijche.com This is particularly important when synthesizing chiral molecules for pharmaceutical applications.

Recent advancements include the use of Lewis acidic catalysts, which have been shown to be effective in the regioselective ring-opening of epoxides with alcohols. comsol.com For instance, Sn-Beta zeolites have demonstrated high activity and selectivity for this type of transformation. comsol.com Furthermore, the use of water as an environmentally benign solvent is a growing trend in catalysis. semanticscholar.org The development of water-tolerant catalytic systems, such as scandium triflates with chiral bipyridine ligands, has enabled asymmetric epoxide ring-opening reactions to be performed in aqueous media with high yields and enantioselectivities. semanticscholar.org

Another area of interest is the development of heterobimetallic multifunctional complexes. These catalysts can feature both a Lewis acidic site to activate the epoxide and a Brønsted basic site to activate the nucleophile, leading to cooperative catalysis and enhanced reactivity. The design of such catalysts is crucial for achieving high performance in challenging transformations.

Computational Design of Tailored Oxiraneethanol, 2-methyl- Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. In silico methods are increasingly being used to design and predict the properties of new molecules, saving significant time and resources in the laboratory. For Oxiraneethanol, 2-methyl-, computational approaches can be employed to design tailored derivatives with specific biological activities or material properties.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules. nih.govresearchgate.netnih.gov By performing DFT calculations, researchers can predict how different substituents on the Oxiraneethanol, 2-methyl- backbone will affect its reactivity, stability, and interactions with biological targets. researchgate.netnih.govscirp.org This allows for the rational design of new compounds with desired characteristics. For example, in silico modeling can be used to design inhibitors of enzymes like soluble epoxide hydrolase, which is a therapeutic target for various diseases. mdpi.com

Computational Fluid Dynamics (CFD) is another valuable tool, particularly in the context of flow chemistry. hzdr.dehzdr.de CFD simulations can be used to model the fluid dynamics, heat transfer, and reaction kinetics within microreactors, allowing for the optimization of reactor design and operating conditions for the synthesis of Oxiraneethanol, 2-methyl- and its derivatives. ijche.comcomsol.comut.ac.ir

Exploration of Sustainable Synthetic Routes and Bio-based Feedstocks

The chemical industry is under increasing pressure to adopt more sustainable practices, including the use of renewable feedstocks and the development of greener synthetic routes. Research into the production of Oxiraneethanol, 2-methyl- is aligning with these goals by exploring pathways that utilize biomass-derived starting materials.

A promising strategy involves the conversion of biomass into platform chemicals that can then be transformed into a variety of value-added products, including epoxides. nih.govnih.gov For example, bio-based ethylene (B1197577) and propylene (B89431) glycols can be produced from the hydrogenolysis of carbohydrates. researchgate.net These glycols can then be dehydrated to form the corresponding epoxides. The production of propylene oxide from bio-glycerol, a byproduct of biodiesel production, is a well-established example of this approach. mdpi.comnih.govresearchgate.net Similar routes are being investigated for the synthesis of other C3 epoxides from renewable resources. researchgate.netrsc.org

The direct epoxidation of bio-derived alkenes using green oxidants like hydrogen peroxide is another area of active research. nih.gov Furthermore, the utilization of CO2 as a C1 feedstock in combination with biomass conversion allows for the creation of renewable polymeric materials such as polycarbonates and polyhydroxyurethanes, which can be derived from cyclic carbonates formed from epoxides and CO2. nih.gov

Advanced Analytical Techniques for in situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. Process Analytical Technology (PAT) encompasses a range of in situ analytical techniques that are being increasingly integrated into both laboratory-scale research and industrial manufacturing. mt.com For reactions involving Oxiraneethanol, 2-methyl-, these techniques are crucial for ensuring process control and product quality.

Spectroscopic methods such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy are particularly well-suited for in situ monitoring of epoxide reactions. spectroscopyonline.comresearchgate.net The characteristic vibrational bands of the epoxide ring can be tracked throughout a reaction, providing real-time data on the consumption of the starting material and the formation of the product. naun.orgspectroscopyonline.com This information can be used to determine reaction endpoints, identify the presence of intermediates, and develop kinetic models. spectroscopyonline.com For example, Raman spectroscopy has been successfully used to monitor the curing of epoxy resins, a process that involves the ring-opening of epoxide groups. researchgate.netnaun.orgspectroscopyonline.com

These advanced analytical techniques are not only valuable for process optimization but are also essential for the implementation of robust and reproducible manufacturing processes, aligning with the principles of Quality by Design (QbD). mt.com

Table 2: Advanced Analytical Techniques for Monitoring Oxiraneethanol, 2-methyl- Reactions

| Technique | Information Provided | Advantages for Epoxide Chemistry |

|---|---|---|

| Raman Spectroscopy | Vibrational modes of molecules, chemical bonding | Non-destructive, can be used with fiber optic probes for remote monitoring, sensitive to epoxide ring vibrations. spectroscopyonline.com |

| FTIR Spectroscopy | Functional group analysis | Provides real-time concentration data of reactants and products, well-established for reaction monitoring. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information | Can provide mechanistic insights by identifying intermediates, but typically requires more complex setup for in situ measurements. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Highly sensitive, can be coupled with flow systems for online analysis. |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for structural elucidation of 2-Methyloxiraneethanol?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying the epoxide ring and hydroxyl group positions. Infrared (IR) spectroscopy can confirm the presence of -OH (3200–3600 cm⁻¹) and epoxide C-O-C (1250 cm⁻¹) stretches. Mass spectrometry (MS) aids in determining molecular weight and fragmentation patterns. Gas chromatography (GC) coupled with MS is useful for purity assessment, especially when analyzing volatile derivatives .

Q. How can 2-Methyloxiraneethanol be synthesized in a laboratory setting?

- Answer : A common method involves epoxidation of allyl alcohol derivatives using peracids (e.g., m-chloroperbenzoic acid) under controlled pH and temperature. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the epoxide while minimizing side reactions like ring-opening. Stereochemical outcomes depend on reaction conditions (e.g., solvent polarity, catalyst choice) .

Q. What computational tools are available to predict the thermodynamic stability of 2-Methyloxiraneethanol?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model formation enthalpy (ΔfH) and optimize gas-phase geometry. Thermochemical databases like NIST Chemistry WebBook provide experimental ΔfH(0 K) values for validation. Discrepancies between theoretical and experimental data require sensitivity analysis of basis sets and solvation models .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties of 2-Methyloxiraneethanol be resolved?

- Answer : Cross-validate data using high-level ab initio methods (e.g., CCSD(T)) and experimental techniques like calorimetry. For example, discrepancies in ΔfH values may arise from impurities in samples or approximations in computational solvation energy. Systematic error analysis and replication across multiple labs are essential .

Q. What experimental design considerations are critical for studying 2-Methyloxiraneethanol polymerization?

- Answer : Optimize initiator-to-monomer ratios (e.g., using Lewis acids like BF₃) and reaction temperature to control molecular weight distribution. Monitor kinetics via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC). Polymerization with oxirane derivatives (e.g., polyethylene glycol) requires inert atmospheres to prevent side reactions .

Q. How do stereoisomers of 2-Methyloxiraneethanol impact its reactivity in ring-opening reactions?

- Answer : Enantiomeric purity (e.g., (2R,3R)- vs. (2S,3S)-configurations) affects regioselectivity in nucleophilic attacks. Use chiral catalysts (e.g., Jacobsen’s catalyst) to synthesize enantiopure forms. Kinetic studies with polarimetric analysis or chiral GC columns can quantify stereochemical influence on reaction rates .

Methodological Resources

- Structural Databases : CAS Registry Numbers (e.g., 50727-94-1) provide access to isomer-specific data .

- Thermochemical Validation : NIST Standard Reference Database 69 offers peer-reviewed ΔfH and entropy values .

- Polymerization Protocols : Refer to EPA guidelines for handling reactive epoxides and waste management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。